cis-1-Isopropenyl-4-methylcyclohexane
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Overview
Description
cis-1-Isopropenyl-4-methylcyclohexane is a cyclic terpene commonly known as limonene. It is a naturally occurring compound found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is widely used in various products such as perfumes, cleaning agents, and food flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-1-Isopropenyl-4-methylcyclohexane can be synthesized through the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process involves heating alpha-pinene in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction conditions typically include temperatures ranging from 100°C to 150°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the extraction of limonene from citrus fruit peels. The extraction process includes steam distillation, where the peels are subjected to steam, causing the essential oils to vaporize. The vapor is then condensed and collected, yielding limonene.
Chemical Reactions Analysis
Types of Reactions
cis-1-Isopropenyl-4-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.
Reduction: Reduction of limonene can yield p-menthane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the limonene molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions often use halogen gases or halogen-containing compounds under controlled conditions.
Major Products Formed
Oxidation: Carveol, carvone, limonene oxide.
p-Menthane.Substitution: Halogenated limonene derivatives.
Scientific Research Applications
cis-1-Isopropenyl-4-methylcyclohexane has numerous scientific research applications, including:
Chemistry: Used as a chiral starting material in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anti-cancer properties and its ability to modulate gene expression and enzyme activity.
Industry: Utilized in the production of fragrances, cleaning agents, and as a solvent in various industrial processes.
Mechanism of Action
The exact mechanism of action of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. it is believed to exert its effects through various pathways, including modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
cis-1-Isopropenyl-4-methylcyclohexane can be compared with other similar compounds such as:
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, trans-: The trans-isomer of limonene, which has different physical and chemical properties.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate derivative of limonene, used in fragrances and flavorings.
This compound is unique due to its widespread occurrence in nature, its characteristic citrus scent, and its diverse applications in various fields.
Properties
CAS No. |
1124-25-0 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
WPMKLOWQWIDOJN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
Canonical SMILES |
CC1CCC(CC1)C(=C)C |
Key on ui other cas no. |
6252-33-1 |
Origin of Product |
United States |
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